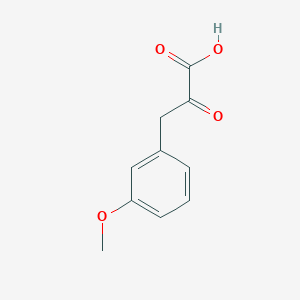![molecular formula C9H8Cl2O2S B1362503 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid CAS No. 65051-31-2](/img/structure/B1362503.png)
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid
Übersicht
Beschreibung
“2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 65051-31-2 . It has a molecular weight of 251.13 . The IUPAC name for this compound is [(2,4-dichlorobenzyl)sulfanyl]acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The SMILES string representation of this compound isO=C(O)CSCC1=C(Cl)C=C(Cl)C=C1 . This indicates that the compound contains an acetic acid group (O=C(O)) linked to a 2,4-dichlorobenzyl group via a sulfanyl bridge (CSC). The presence of chlorine atoms on the benzyl group may influence the compound’s reactivity and interactions with other molecules. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 251.13 . The compound’s exact boiling point, melting point, and other physical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Spectrophotometric Determination
The spectrophotometric determination of 2,4-Dichlorophenoxyacetic acid, a related compound, has been explored using diazotization methods in a flow injection assembly. This method, based on base hydrolysis, offers a simpler, faster alternative to chromatographic methods for determining the presence of the herbicide in commercial formulations and residue in fruits and food samples (Shah, Jan, & Bashir, 2006).
Synthesis and Pharmacological Evaluation
Research has focused on synthesizing derivatives of chlorophenoxyacetic acid, such as N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, to investigate their antibacterial and anti-enzymatic properties. These compounds have shown potential as antibacterial agents against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).
Environmental Remediation
Photocatalytic degradation studies of 2,4-dichlorophenoxyacetic acid using nanocrystalline cryptomelane composite catalysts reveal effective strategies for wastewater remediation. These studies highlight the potential of manganese oxide minerals in environmental cleanup efforts (Lemus et al., 2008).
Advanced Oxidation Processes
The optimization of advanced oxidation processes, such as the photo-electro/Persulfate/nZVI process, has been investigated for the degradation of chlorophenoxyacetic acid herbicides. These studies provide insights into the efficient removal of such herbicides from aquatic environments, contributing to environmental protection (Mehralipour & Kermani, 2021).
Chemiluminescence and Synthesis
Research into the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes offers new avenues for the development of chemiluminescent materials. These studies contribute to the broader field of organic chemistry and materials science (Watanabe et al., 2010).
Phytoremediation Enhancement
The use of bacterial endophytes to enhance the phytoremediation of organochlorine herbicides, like 2,4-dichlorophenoxyacetic acid, demonstrates the potential of biotechnological approaches in cleaning contaminated soils and groundwater. These studies show the benefits of combining plant and microbial systems for environmental remediation (Germaine et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
Biochemische Analyse
Biochemical Properties
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. For instance, it may bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Additionally, it can influence the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions. The compound’s impact on cellular metabolism can result in changes in energy production, biosynthesis, and degradation pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound may result in adaptive cellular responses, including changes in gene expression and metabolic adjustments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and degradation processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may be concentrated in specific areas where it exerts its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(8(11)3-7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTAKOPAASARET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307236 | |
| Record name | 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65051-31-2 | |
| Record name | NSC190480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)
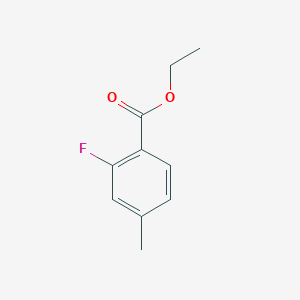
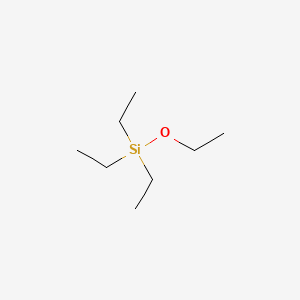

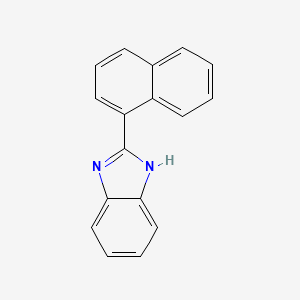
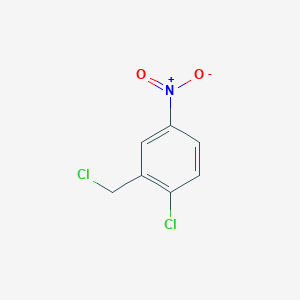
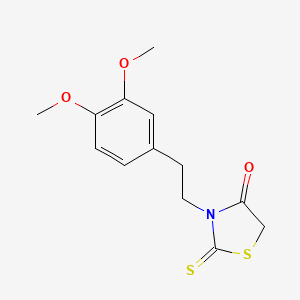
![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)



![3-Bromothieno[2,3-b]pyridine](/img/structure/B1362443.png)
